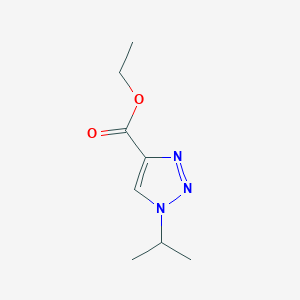

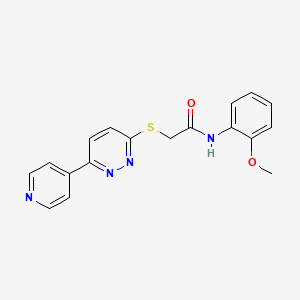

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized via the Krapcho decarboxylation reaction of a substituted dimethyl malonate derivative . Another method involves a three-component coupling of amines, carbon dioxide, and halides to efficiently synthesize carbamates .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate has been identified as an active antitumor agent against various types of leukemia and carcinomas. It exhibits significant activity against lymphoid L1210 leukemia, lymphocytic P388 leukemia, melanotic melanoma B16, and Lewis Lung carcinoma. Its therapeutic potential is highlighted by its low toxicity at effective doses, suggesting potential clinical applications in cancer treatment (Atassi & Tagnon, 1975).

Antimicrobial Activity

Compounds synthesized from 2-oxoindolin derivatives, including those related to Methyl (1-methyl-2-oxoindolin-5-yl)carbamate, have been studied for their antimicrobial potency. Novel 3-methyl-N''-(2-oxoindolin-3-ylidene)-4H-benzo[b][1,4]thiazine-2-carbohyrazides displayed promising antifungal and antibacterial activity, establishing a structure-activity relationship that could guide the development of new antimicrobial agents (Sonawane et al., 2009).

Synthesis and Chemical Reactions

Research on the synthesis and reactions of related 2-bis(methylthio)methylene-1-methyl-3-oxoindole derivatives demonstrates the chemical versatility of these compounds. These studies provide a facile access to various benzo- and heterocyclo-fused carbazoles and indoles, showcasing the potential of Methyl (1-methyl-2-oxoindolin-5-yl)carbamate derivatives in organic synthesis and drug discovery (Rao et al., 1999).

Antifilarial and Antineoplastic Agents

Derivatives of Methyl (1-methyl-2-oxoindolin-5-yl)carbamate have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. Some compounds demonstrated significant growth inhibition in L1210 cells, with implications for mitotic spindle poisoning, highlighting their potential therapeutic applications (Ram et al., 1992).

Carbamate Pesticide Interaction Studies

Investigations into the interactions between approved oximes and human acetylcholinesterase inhibited by carbamate pesticides, such as Methyl (1-methyl-2-oxoindolin-5-yl)carbamate, have provided insights into the management of carbamate poisoning. These studies suggest that certain treatments may aggravate carbamate-induced inhibition of acetylcholinesterase, offering guidance for medical interventions (Wille et al., 2013).

Wirkmechanismus

Target of Action

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives can interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .

Eigenschaften

IUPAC Name |

methyl N-(1-methyl-2-oxo-3H-indol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-9-4-3-8(12-11(15)16-2)5-7(9)6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLPNHIKLUSTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-methyl-2-oxoindolin-5-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2561598.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)